![molecular formula C9H8BrFN2O B2804524 7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1499366-20-9](/img/structure/B2804524.png)
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the class of quinoxaline derivatives. This compound has gained significant attention in scientific research due to its potential in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Applications De Recherche Scientifique
Enzyme Substrate Applications
A study explored the synthesis of various 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds, including the related dihydroquinoxalin-2(1H)-one derivatives, showed promising application as fluorogenic substrates for detecting hydrogen peroxide in HRP and hemin-catalyzed reaction systems, with detection limits in the nanomolar region. The stability and production feasibility of these derivatives indicate their potential utility in enzymatic assays and diagnostic applications Yuan-zong Li & A. Townshend, 1997.
Antitumor Applications
Another significant application of dihydroquinoxalin-2(1H)-one derivatives is in the field of cancer treatment. A study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, showing substantial inhibition of tumor growth in mice without evident toxicity. This compound demonstrated high antiproliferative activity across various human tumor cell lines, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, highlighting the derivative's promise in cancer therapy Mu-Tian Cui et al., 2017.
Propriétés
IUPAC Name |
7-bromo-6-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-13-4-9(14)12-7-2-5(10)6(11)3-8(7)13/h2-3H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWVTDCROMCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC(=C(C=C21)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.